N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a benzyloxy group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety can be synthesized through the reaction of cyclopropanecarboxylic acid with an amine, followed by coupling with the thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzyloxy group, converting it to a benzyl alcohol or benzylamine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol, benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure.
Benzyloxy Derivatives: Compounds such as benzyloxybenzene and benzyloxyphenol have similar benzyloxy groups.
Cyclopropanecarboxamide Derivatives: Compounds like cyclopropanecarboxylic acid amides share the cyclopropanecarboxamide moiety.
Uniqueness
N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the thiazole ring, benzyloxy group, and cyclopropanecarboxamide moiety in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H22N2O4S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H22N2O4S2/c25-21(16-6-7-16)23-22-24(19-13-30(26,27)14-20(19)29-22)17-8-10-18(11-9-17)28-12-15-4-2-1-3-5-15/h1-5,8-11,16,19-20H,6-7,12-14H2 |
InChI Key |
RVFJTAGKELLEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.